An In-depth Technical Guide to 5'-DMT-3'-TBDMS-Bz-rA: Structure, Properties, and Application in Oligonucleotide Synthesis
An In-depth Technical Guide to 5'-DMT-3'-TBDMS-Bz-rA: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and core applications of 5'-DMT-3'-TBDMS-Bz-rA, a critical building block in the chemical synthesis of ribonucleic acid (RNA). This document details the role of its protecting groups, provides a summary of its chemical and physical properties, and outlines the experimental protocols for its use in solid-phase oligonucleotide synthesis, including deprotection and purification steps.
Chemical Structure and Properties
5'-DMT-3'-TBDMS-Bz-rA is a protected adenosine (B11128) ribonucleoside phosphoramidite (B1245037) derivative. The strategic placement of three key protecting groups enables its effective use in the controlled, stepwise synthesis of RNA oligonucleotides.
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5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal (detritylation) is the initial step in each coupling cycle of solid-phase synthesis, exposing the 5'-hydroxyl for the addition of the next nucleotide. The orange-colored DMT cation released during this step allows for real-time monitoring of the synthesis efficiency.
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3'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 3'-hydroxyl group of the ribose. The TBDMS group is stable to the conditions of the synthesis cycle but can be removed with a fluoride (B91410) source during the final deprotection steps.
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N6-Benzoyl (Bz): This base-labile group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during synthesis.
The chemical structure of 5'-DMT-3'-TBDMS-Bz-rA is illustrated below:
Caption: Chemical structure of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)adenosine.
Physicochemical Properties
A summary of the key physicochemical properties of 5'-DMT-3'-TBDMS-Bz-rA is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₄₉N₅O₇Si | [1][2] |
| Molecular Weight | 787.97 g/mol | [1][3] |
| CAS Number | 81256-88-4 | [1][3] |
| Appearance | White to off-white solid/foam | [4] |
| Storage Conditions | -20°C, protect from light and moisture | [3][4] |
| Purity (typical) | ≥95% | [1] |
Application in Solid-Phase RNA Synthesis
5'-DMT-3'-TBDMS-Bz-rA is a key reagent in the phosphoramidite method of solid-phase RNA synthesis. This process involves the sequential addition of protected ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support. The overall workflow can be visualized as a three-stage process: synthesis, deprotection, and purification.
Caption: High-level workflow of solid-phase RNA synthesis.
The synthesis stage is a cyclical process involving four key chemical reactions for each nucleotide addition.
Caption: The four-step cycle of solid-phase RNA synthesis.
Quantitative Data in RNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product. The following tables summarize key quantitative data related to solid-phase RNA synthesis using TBDMS-protected phosphoramidites.
Table 1: Typical Stepwise Coupling Efficiency and Overall Yield
| Oligonucleotide Length | Average Stepwise Coupling Efficiency (%) | Theoretical Overall Yield (%) | Typical Overall Yield of Pure Product (%) | Reference(s) |
| 8-mer | 98.5 - 99.5 | 88.5 - 96.1 | 10 - 13 | [2] |
| 20-mer | 98.7 | 76.0 | Not specified | |
| 100-mer (extrapolated) | 98.7 | 27.0 | Not specified |
Table 2: Comparison of Crude Purity for a 100-mer RNA
| 2'-O-Protecting Group Chemistry | Average Coupling Efficiency (%) | Extrapolated Crude Purity for 100-mer RNA (%) |
| TBDMS | 98.7 | 27 |
| TOM | 99.0 | 33 |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of solid-phase RNA synthesis using 5'-DMT-3'-TBDMS-Bz-rA.
Solid-Phase Synthesis Cycle
The synthesis is typically performed on an automated DNA/RNA synthesizer. The following protocol is a general guideline for a 1 µmol scale synthesis.
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Detritylation:
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Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
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Procedure: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the growing oligonucleotide chain. The released DMT cation is washed away, and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.
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Coupling:
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Reagents:
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0.1 M solution of 5'-DMT-3'-TBDMS-Bz-rA phosphoramidite in anhydrous acetonitrile.
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0.25 - 0.45 M solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole, in anhydrous acetonitrile.
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Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The reaction is allowed to proceed for a specific coupling time (typically 5-15 minutes for RNA monomers) to form a phosphite (B83602) triester linkage.
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Capping:
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Reagents:
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Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
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Cap B: N-Methylimidazole in THF.
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Procedure: The solid support is treated with the capping solutions to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations in the final product.
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Oxidation:
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Reagent: 0.02 - 0.1 M solution of iodine in THF/water/pyridine.
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Procedure: The solid support is treated with the oxidizing solution to convert the unstable phosphite triester linkage to a more stable phosphotriester.
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This four-step cycle is repeated for each nucleotide to be added to the sequence.
Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.
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Cleavage from Solid Support and Removal of Base and Phosphate (B84403) Protecting Groups:
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Reagent: A mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) (1:1, v/v).
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Procedure: The solid support is transferred to a sealed vial and incubated with the AMA solution at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl (Bz) protecting group from the adenine bases and the cyanoethyl protecting groups from the phosphate backbone. The supernatant containing the partially deprotected RNA is collected and dried.
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Removal of 2'-O-TBDMS Protecting Groups:
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Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
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Procedure: The dried oligonucleotide is redissolved in the TEA·3HF solution and incubated at 65°C for 2.5 hours. This step removes the TBDMS groups from the 2'-hydroxyl positions of the ribose sugars.
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Purification
The crude, fully deprotected RNA oligonucleotide is a mixture of the full-length product and shorter failure sequences. Purification is typically achieved by high-performance liquid chromatography (HPLC).
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Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is highly effective for resolving full-length products from shorter failure sequences.
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Reversed-Phase (RP) HPLC: This method separates oligonucleotides based on their hydrophobicity. If the final 5'-DMT group is left on after synthesis ("Trityl-on" purification), the full-length product is significantly more hydrophobic than the failure sequences and can be easily separated. The DMT group is then removed post-purification.
Conclusion
5'-DMT-3'-TBDMS-Bz-rA is an indispensable reagent for the chemical synthesis of RNA. A thorough understanding of its chemical properties and the intricacies of its application in solid-phase synthesis is crucial for researchers in the fields of molecular biology, drug development, and diagnostics. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of high-quality RNA oligonucleotides for a wide range of research and therapeutic applications.
